molecular formula C8H16N2O2 B8732607 2-Amino-4-(pyrrolidin-1-YL)butanoic acid

2-Amino-4-(pyrrolidin-1-YL)butanoic acid

Cat. No.: B8732607
M. Wt: 172.22 g/mol
InChI Key: KHMINASOVGHESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(pyrrolidin-1-YL)butanoic acid is an organic compound that features a pyrrolidine ring attached to a butanoic acid backbone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a pyrrolidine ring makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(pyrrolidin-1-YL)butanoic acid typically involves the reaction of 4-chlorobutyric acid with pyrrolidine in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are often employed.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-(pyrrolidin-1-YL)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(pyrrolidin-1-YL)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with negatively charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

    Pyrrolidine-2-carboxylic acid: Another compound with a similar structure but different functional groups.

Uniqueness: 2-Amino-4-(pyrrolidin-1-YL)butanoic acid is unique due to the combination of its amino group and pyrrolidine ring, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel molecules with potential therapeutic applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-amino-4-pyrrolidin-1-ylbutanoic acid

InChI

InChI=1S/C8H16N2O2/c9-7(8(11)12)3-6-10-4-1-2-5-10/h7H,1-6,9H2,(H,11,12)

InChI Key

KHMINASOVGHESH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(C(=O)O)N

Origin of Product

United States

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